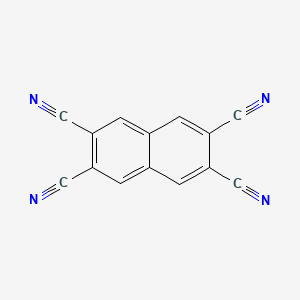

Naphthalene-2,3,6,7-tetracarbonitrile

Description

Properties

Molecular Formula |

C14H4N4 |

|---|---|

Molecular Weight |

228.21 g/mol |

IUPAC Name |

naphthalene-2,3,6,7-tetracarbonitrile |

InChI |

InChI=1S/C14H4N4/c15-5-11-1-9-2-13(7-17)14(8-18)4-10(9)3-12(11)6-16/h1-4H |

InChI Key |

LGSJQDNMGXBFCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=CC2=CC(=C1C#N)C#N)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Starting from 2,3,6,7-Naphthalenetetracarboxylic Acid or Dianhydride

Preparation of 2,3,6,7-naphthalenetetracarboxylic acid is often the initial step. This compound can be synthesized by dehydrogenation of octahydro-2,3,6,7-naphthalenetetracarboxylic dianhydride using halogenation (chlorine or bromine) at elevated temperatures (~150°C or higher), followed by hydrolysis to yield the acid.

The 2,3,6,7-naphthalenetetracarboxylic dianhydride is isolated by filtration and purified by recrystallization. This anhydride serves as a versatile intermediate for further functionalization.

Conversion of Carboxyl Groups to Nitriles

The tetracarboxylic acid or its derivatives (anhydrides, esters) can be converted to the corresponding tetranitrile by classical dehydration reactions of amides or direct substitution reactions.

For example, the acid chloride or acid bromide derivatives of 2,3,6,7-naphthalenetetracarboxylic acid can be transformed into the corresponding amides, which upon dehydration yield the nitrile groups.

Alternatively, direct cyanation methods may be employed, but these are less commonly reported due to the stability and reactivity of the naphthalene core.

Detailed Preparation Method from Literature and Patents

Alternative Synthetic Approaches

While the above method is classical and well-documented, other approaches include:

Oxidation of 2,3,6,7-tetramethyl derivatives : Starting from 2,3,6,7-tetramethylnaphthalene or related anthracene derivatives, oxidation with strong oxidants (e.g., potassium permanganate) can yield tetracarboxylic acids, which can then be converted to nitriles.

Direct cyanation of halogenated naphthalene derivatives : Halogenated naphthalene intermediates can undergo nucleophilic substitution with cyanide sources to introduce nitrile groups, though this method requires careful control due to potential side reactions.

Research Findings and Industrial Considerations

The preparation of 2,3,6,7-naphthalenetetracarboxylic acid and its derivatives is well-established, with high yields and purity achievable through controlled halogenation and hydrolysis steps.

Conversion to nitriles requires efficient dehydration of amide intermediates, with phosphorus oxychloride or similar reagents commonly used.

Industrial synthesis favors methods that avoid harsh chlorinated solvents and minimize hazardous byproducts. For example, the use of ferric chloride catalysts and dimethoxymethane as greener alternatives has been reported for related anthracene derivatives, indicating potential for environmentally friendlier processes.

Purification typically involves recrystallization and Soxhlet extraction to obtain high-purity crystalline products suitable for advanced applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Halogenation & Hydrolysis | Octahydro-2,3,6,7-naphthalenetetracarboxylic dianhydride | Bromine/Chlorine, Trichlorobenzene, HCl | Reflux 210-215°C, aqueous reflux | High purity dianhydride and acid | Well-established, scalable | Requires handling of halogens and corrosive reagents |

| Acid Halide to Amide to Nitrile | 2,3,6,7-naphthalenetetracarboxylic acid | Thionyl chloride, ammonia, dehydrating agents | Room temp to reflux, dehydration step | High purity tetranitrile | Direct route to nitriles | Multi-step, uses hazardous reagents |

| Oxidation of Tetramethyl Derivatives | 2,3,6,7-tetramethylnaphthalene | KMnO4, pyridine, water | Reflux conditions | Moderate to high yield | Uses accessible starting materials | Requires strong oxidants, multiple steps |

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2,3,6,7-tetracarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene-2,3,6,7-tetracarboxylic acid.

Reduction: Reduction of the nitrile groups can yield the corresponding amines.

Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Naphthalene-2,3,6,7-tetracarboxylic acid.

Reduction: Naphthalene-2,3,6,7-tetraamine.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Materials Science

Naphthalene-2,3,6,7-tetracarbonitrile has garnered attention in materials science due to its planar structure and electron-deficient nature. Its potential applications include:

- Organic Semiconductors : The compound's electronic properties make it a candidate for use in organic semiconductor devices. Its ability to form stable charge transfer complexes enhances its utility in this domain.

- Covalent Organic Frameworks : The compound can be utilized in the synthesis of covalent organic frameworks (COFs), which are porous materials with applications in gas storage, separation, and catalysis. The cyano groups facilitate interactions with metal ions and other organic molecules through coordination bonds and π-π stacking interactions.

Organic Electronics

The electronic properties of this compound make it suitable for organic electronic applications:

- Light Emitting Diodes (LEDs) : The compound can be incorporated into the design of organic light-emitting diodes due to its ability to form excimers and facilitate charge transport.

- Photovoltaic Cells : Research indicates that the compound may enhance the efficiency of organic photovoltaic cells by improving charge separation and transport mechanisms.

Biological Applications

Emerging studies suggest that this compound may possess biological activities worth exploring:

Case Studies

Several studies have highlighted the applications and potential of naphthalene-based compounds:

- Synthesis of Naphthalene-Chalcone Derivatives : A study synthesized a series of naphthalene-chalcone derivatives that exhibited significant anticancer and antimicrobial activities. Among them was a compound with an IC50 value indicating potent activity against cancer cell lines .

- Photoinduced Reactions : Research has explored photoinduced reactions involving electron-deficient alkenes and naphthalene derivatives. These reactions could lead to novel synthetic pathways for creating functionalized alkenes relevant in various chemical processes .

Mechanism of Action

The mechanism by which naphthalene-2,3,6,7-tetracarbonitrile exerts its effects depends on the specific application. In organic electronics, its conjugated system allows for efficient charge transport and light emission. In chemical reactions, the cyano groups act as electron-withdrawing groups, influencing the reactivity of the naphthalene ring .

Comparison with Similar Compounds

11,12-Bis(4-(diphenylamino)phenyl)dibenzo[a,c]phenazine-2,3,6,7-tetracarbonitrile (TPA-PZTCN)

- Structure: Combines the this compound core with two triphenylamine (TPA) donors at the 11 and 12 positions .

- Function : Acts as a TADF assistant dopant, converting triplets into singlets for energy transfer to NIR emitters like BBT-TPA .

- Performance : Enables dual-band NIR electroluminescence (EL) at 734 nm and 901 nm, with external quantum efficiencies (EQE) of 13.4% and 1.1%, respectively .

3,6-Bis(4-(diphenylamino)phenyl)dibenzo[a,c]phenazine-11,12-dicarbonitrile (M56)

- Structure: Features two cyano groups at positions 11 and 12, paired with extended π-conjugation .

- Function : NIR-TADF emitter with an EL peak at 698 nm.

- Performance: Achieves an EQE of 7.68% but lower PLQY compared to tetracyano analogs due to reduced electron-deficiency .

11,12-Bis(4-(diphenylamino)phenyl)dibenzo[a,c]phenazine-2,3,6,7-tetracarbonitrile (M57)

APDC-DTPA

- Structure : Uses acenaphthene-[1,2-b]-pyrazine-8,9-dicarbonitrile (APDC) as an acceptor instead of tetracarbonitrile .

- Function: Achieves redshifted EL (777 nm) in non-doped OLEDs.

- Performance : EQE of 2.19%, lower than M57 but suitable for longer-wavelength applications .

Comparative Performance Metrics

| Compound | Cyano Groups | EL Peak (nm) | PLQY (%) | EQE (%) | Key Application |

|---|---|---|---|---|---|

| TPA-PZTCN | 4 | 734, 901 | N/A | 13.4 | Dual-band NIR OLEDs |

| M57 | 4 | 734 | >40 | 13.4 | High-efficiency NIR OLEDs |

| M56 | 2 | 698 | Moderate | 7.68 | NIR OLEDs |

| APDC-DTPA | 2 | 777 | Moderate | 2.19 | Redshifted NIR OLEDs |

Key Observations :

Electron-Deficiency: Increasing the number of cyano groups (e.g., M57 vs. M56) enhances electron-deficiency, improving PLQY and EQE .

Emission Tuning : Substitution patterns (e.g., TPA-PZTCN’s V-shaped structure) enable dual-band emission, while acceptor modifications (e.g., APDC in APDC-DTPA) redshift emission .

Device Lifetime : Compounds like MV13 (dibenzo[a,c]phenazine-2,3,6,7-tetracarbonitrile core) demonstrate operational stability >600 hours in OLEDs, attributed to rigid molecular frameworks .

Comparison with Brominated Naphthalene Derivatives

- TBNDI: Bromine atoms at 2,3,6,7 positions enable synthesis of core-tetrasubstituted naphthalene diimides but lack optoelectronic utility due to weaker electron-withdrawing effects compared to cyano groups .

Q & A

Q. Table 1. Key Parameters for Risk-of-Bias Assessment in Toxicity Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.